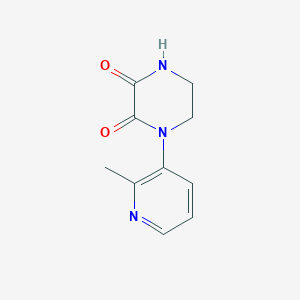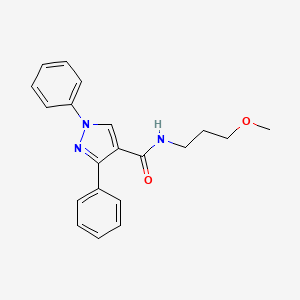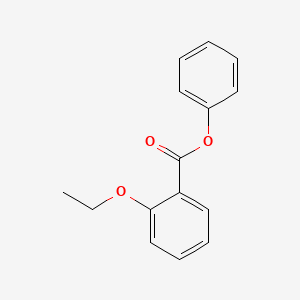
Phenyl 2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-ethoxybenzoate is an organic compound with the molecular formula C15H14O3 It is characterized by its aromatic ester structure, which includes a phenyl group attached to an ethoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl 2-ethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethoxybenzoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 2-ethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can hydrolyze to form 2-ethoxybenzoic acid and phenol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Hydrolysis: 2-ethoxybenzoic acid and phenol.
Reduction: 2-ethoxybenzyl alcohol.
Substitution: Various substituted phenyl 2-ethoxybenzoates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-ethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenyl 2-ethoxybenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release active components that may interact with enzymes or receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical reagent.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-ethoxybenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the ethoxy group, leading to different chemical properties and reactivity.
Ethyl benzoate: Contains an ethyl group instead of a phenyl group, affecting its aromaticity and applications.
Methyl 2-ethoxybenzoate: Similar structure but with a methyl group, leading to variations in its physical and chemical properties.
Uniqueness: this compound’s unique combination of a phenyl group and an ethoxybenzoate moiety provides distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
79515-58-5 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
phenyl 2-ethoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-2-17-14-11-7-6-10-13(14)15(16)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
YBTFWFBOFYWTAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


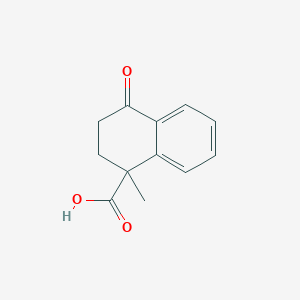

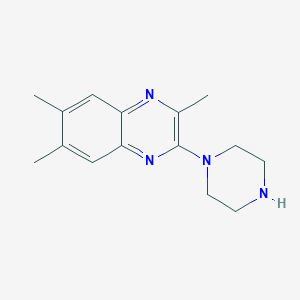
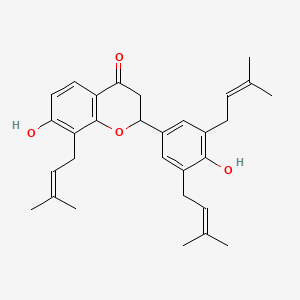

![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)

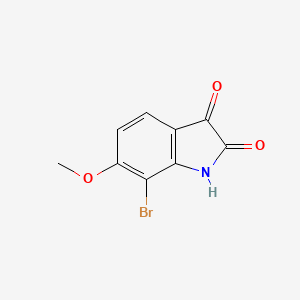


![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
